BenchChemオンラインストアへようこそ!

6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine

Medicinal Chemistry Drug Design ADME Prediction

This 6-bromo-3-cyclobutyl-triazolopyridine uniquely combines enhanced lipophilicity (XLogP3 3.0 vs 1.9 for unsubstituted analogs) with a versatile bromo handle for late-stage diversification. The cyclobutyl group drives membrane permeability critical for kinase inhibitor and NLRP3 inflammasome programs. The 6-bromo enables standardized Suzuki-Miyaura coupling for parallel library synthesis. Supplied at ≥98% purity for consistent SAR data. Aligns with patent WO-2024160694-A1 key intermediates. Procure this strategic scaffold to accelerate lead optimization.

Molecular Formula C10H10BrN3
Molecular Weight 252.115
CAS No. 1385696-49-0
Cat. No. B2530069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine
CAS1385696-49-0
Molecular FormulaC10H10BrN3
Molecular Weight252.115
Structural Identifiers
SMILESC1CC(C1)C2=NN=C3N2C=C(C=C3)Br
InChIInChI=1S/C10H10BrN3/c11-8-4-5-9-12-13-10(14(9)6-8)7-2-1-3-7/h4-7H,1-3H2
InChIKeyZRVKDSMDLUIEHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1385696-49-0) for Medicinal Chemistry Procurement


6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine is a heteroaromatic building block featuring a triazolopyridine core with a bromine substituent at the 6-position and a cyclobutyl group at the 3-position. This compound (molecular formula C10H10BrN3, molecular weight 252.11 g/mol) is primarily utilized as a versatile intermediate in medicinal chemistry for the construction of kinase inhibitors and other bioactive molecules [1]. The 6-bromo substituent serves as a key handle for transition-metal-catalyzed cross-coupling reactions, enabling rapid diversification of the triazolopyridine scaffold .

Why Generic Triazolopyridine Scaffolds Cannot Replace 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine in SAR-Driven Projects


While the [1,2,4]triazolo[4,3-a]pyridine core is common, subtle structural variations lead to substantial differences in physicochemical properties and reactivity profiles that critically impact structure-activity relationship (SAR) exploration. The 3-cyclobutyl substituent confers distinct lipophilicity (XLogP3 = 3.0) compared to the unsubstituted analog (XLogP3 = 1.9), directly influencing membrane permeability and target engagement [1][2]. Furthermore, the 6-bromo atom provides a unique synthetic entry point for cross-coupling reactions that are not available with 6-chloro, 6-iodo, or 6-amino analogs, which exhibit different reactivities and require distinct reaction conditions . Substituting with a generic triazolopyridine building block would alter both the physicochemical landscape and the synthetic tractability of the lead optimization campaign.

Quantitative Differentiation of 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine (1385696-49-0) Against Key Analogs


Enhanced Lipophilicity (XLogP3) vs. Unsubstituted Triazolopyridine Core

The 3-cyclobutyl substituent significantly increases lipophilicity, as quantified by computed XLogP3 values. The target compound exhibits an XLogP3 of 3.0, compared to 1.9 for the unsubstituted 6-bromo-[1,2,4]triazolo[4,3-a]pyridine [1][2].

Medicinal Chemistry Drug Design ADME Prediction

Increased Conformational Flexibility (Rotatable Bond Count) vs. Unsubstituted Core

The presence of the 3-cyclobutyl group introduces one rotatable bond, compared to zero in the unsubstituted 6-bromo-[1,2,4]triazolo[4,3-a]pyridine, offering greater conformational adaptability for target binding [1][2].

Conformational Analysis Molecular Modeling Drug Design

Synthetic Versatility: Bromo Substituent vs. Iodo and Amino Analogs

The 6-bromo substituent offers a balanced reactivity profile for cross-coupling reactions. It is less reactive than the iodo analog (3-cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine), providing greater control in Suzuki-Miyaura and Buchwald-Hartwig couplings, while being significantly more reactive than the amino analog (3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine), which requires diazotization for further functionalization [1].

Synthetic Chemistry Cross-Coupling Building Blocks

Purity and Storage Stability vs. Iodo Analog

The target compound is commercially available with a minimum purity specification of 95% (AKSci) and 98% (Leyan), and is stable under long-term storage in a cool, dry place . In contrast, the iodo analog (3-cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine) is prone to light- and heat-induced decomposition, necessitating more stringent storage conditions and potentially impacting synthetic reproducibility .

Quality Control Procurement Stability

Procurement-Driven Application Scenarios for 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine


Lead Optimization in Kinase Inhibitor Programs

Medicinal chemists can leverage the enhanced lipophilicity (XLogP3 3.0) and conformational flexibility (1 rotatable bond) of 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine to improve cellular permeability and target binding in kinase inhibitor scaffolds [1]. The 6-bromo handle allows for late-stage diversification via Suzuki-Miyaura coupling to explore SAR around the triazolopyridine core, a strategy validated in multiple p38 MAPK and c-Met inhibitor patents [2].

Diversification of Triazolopyridine-Based Chemical Libraries

This building block is ideally suited for the parallel synthesis of triazolopyridine-focused compound libraries. The balanced reactivity of the bromine substituent enables high-throughput coupling with diverse boronic acids or amines under standardized Pd-catalyzed conditions, maximizing library diversity while minimizing optimization time . The commercial availability at 95-98% purity ensures consistent quality across multiple library plates .

Synthesis of NLRP3 Inflammasome Inhibitor Intermediates

Recent patent literature (e.g., WO-2024160694-A1) discloses [1,2,4]triazolo[4,3-a]pyridine derivatives as potent NLRP3 inflammasome inhibitors for treating inflammatory diseases [3]. The 3-cyclobutyl and 6-bromo substitution pattern of this compound aligns with the SAR described for key intermediates in this therapeutic area, positioning it as a strategic procurement choice for research groups targeting the NLRP3 pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.